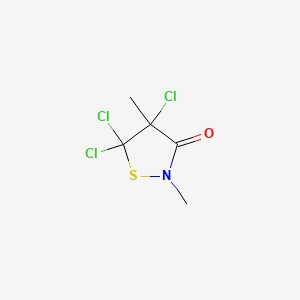
4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one typically involves the reaction of 2,4-dimethyl-1,2-thiazolidin-3-one with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the desired positions on the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidines with various functional groups.
Applications De Recherche Scientifique
4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethyl-1,2-thiazolidin-3-one: Lacks the chlorine substituents, leading to different chemical reactivity and biological activity.
2,4-Dimethyl-1,2-thiazolidin-3-one: Similar structure but without the chlorine atoms, affecting its properties and applications.
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Another chlorinated heterocyclic compound with different ring structure and properties.
Uniqueness
4,5,5-Trichloro-2,4-dimethyl-1,2-thiazolidin-3-one is unique due to the presence of three chlorine atoms on the thiazolidine ring, which significantly influences its chemical reactivity and potential applications. The combination of chlorine substituents and the thiazolidine ring structure makes it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
54414-90-3 |
|---|---|
Formule moléculaire |
C5H6Cl3NOS |
Poids moléculaire |
234.5 g/mol |
Nom IUPAC |
4,5,5-trichloro-2,4-dimethyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C5H6Cl3NOS/c1-4(6)3(10)9(2)11-5(4,7)8/h1-2H3 |
Clé InChI |
XHYUFVOJRNXUEL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(SC1(Cl)Cl)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



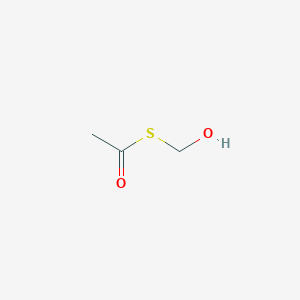

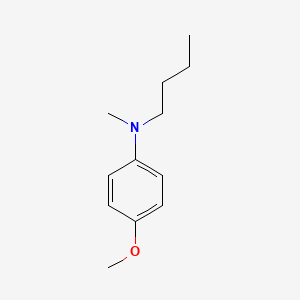
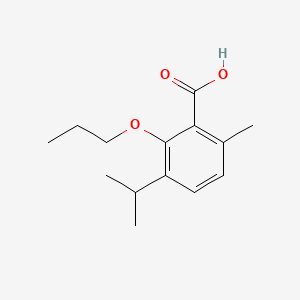
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)

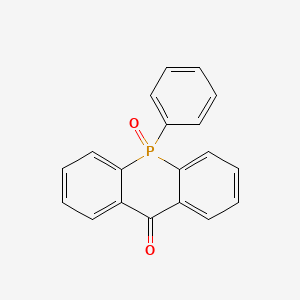
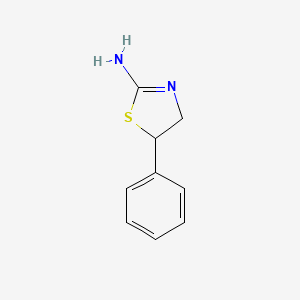

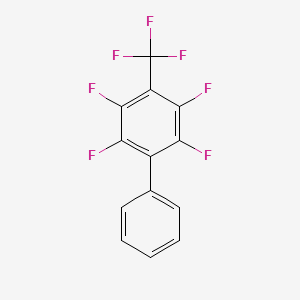
![[4-(Dimethylamino)phenyl]phosphonothioic dichloride](/img/structure/B14638441.png)
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
![3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene](/img/structure/B14638468.png)
